molecular formula C23H27N3O3S B2558369 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 1105223-73-1

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B2558369
M. Wt: 425.55
InChI Key: PNEPQABZCRNDHN-UHFFFAOYSA-N
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Description

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization : Studies have detailed the synthesis and characterization of compounds structurally related to 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone. For instance, Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and characterized their structures using IR, NMR, and Mass spectrometric data (Kumar et al., 2017).

  • Antidepressant and Antianxiety Activities : Some derivatives have been evaluated for their antidepressant and antianxiety activities. The study by Kumar et al. (2017) found that certain compounds reduced immobility times in mice, indicative of potential antidepressant effects, and also showed significant antianxiety activity (Kumar et al., 2017).

  • Anti-inflammatory Activity : Ahmed et al. (2017) synthesized and characterized novel compounds with a similar structure, evaluating their anti-inflammatory activity. They found that some compounds showed significant in vitro anti-inflammatory activity, indicating potential therapeutic applications (Ahmed et al., 2017).

  • Antibacterial, Antifungal, and Cytotoxic Activities : Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. They reported that most compounds exhibited moderate to significant activities in these areas (Gan et al., 2010).

  • Antimicrobial Activities : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities. Some of these compounds displayed activity against tested microorganisms (Başoğlu et al., 2013).

  • Anticancer and Antiangiogenic Effects : Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects, demonstrating significant reduction in tumor volume and inhibition of tumor-induced angiogenesis (Chandrappa et al., 2010).

properties

IUPAC Name

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-17(2)18-5-7-19(8-6-18)29-15-23(27)26-11-9-25(10-12-26)14-22-24-20(16-30-22)21-4-3-13-28-21/h3-8,13,16-17H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPQABZCRNDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

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